2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
CAS No.: 946348-89-6
Cat. No.: VC4149181
Molecular Formula: C20H17BrFNO3S2
Molecular Weight: 482.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946348-89-6 |
|---|---|
| Molecular Formula | C20H17BrFNO3S2 |
| Molecular Weight | 482.38 |
| IUPAC Name | 2-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
| Standard InChI | InChI=1S/C20H17BrFNO3S2/c1-13-11-14(8-9-17(13)22)28(25,26)19(18-7-4-10-27-18)12-23-20(24)15-5-2-3-6-16(15)21/h2-11,19H,12H2,1H3,(H,23,24) |
| Standard InChI Key | ZKPCHOLZQKEZSE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3)F |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the sulfonyl group and the incorporation of the thiophene and benzamide components. Techniques like NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the compound.
Synthesis Pathway:
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Formation of Sulfonyl Group: This involves reacting a benzenesulfonyl chloride with an appropriate nucleophile.
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Incorporation of Thiophene Moiety: Thiophene derivatives can be introduced through palladium-catalyzed cross-coupling reactions .
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Benzamide Formation: The final step involves forming the benzamide linkage, often through amide coupling reactions.
Biological Activity and Potential Applications
Sulfonamides, including derivatives like 2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, have been explored for their potential in medicinal chemistry. Their biological activities can include interactions with enzymes or receptors, which may lead to applications in drug development targeting various diseases.
| Biological Activity | Potential Application |
|---|---|
| Antibacterial | Antibiotics |
| Anti-inflammatory | Anti-inflammatory drugs |
| Antitumor | Cancer therapy |
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